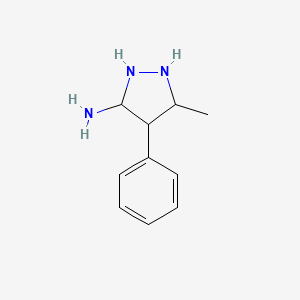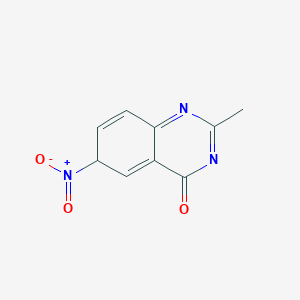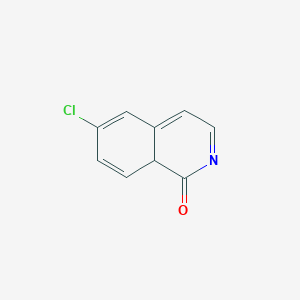
6-chloro-8aH-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8aH-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This method utilizes a [4 + 2] annulation protocol, which is efficient and provides high atom-utilization and step-economy . Another method involves the use of dilithiated N-propenyl-ortho-toluamides or dilithiated 2-methyl-N-aryl-benzamides as intermediates .
Industrial Production Methods
Industrial production of isoquinolones, including this compound, often involves the use of metal catalysts to facilitate the cyclization reactions. The use of transition-metal-catalyzed aryl C-H activation and oxidative cyclocondensation of benzamides with alkynes has been reported as an efficient method for large-scale production .
化学反应分析
Types of Reactions
6-chloro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to dihydroisoquinolines.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of dihydroisoquinolines.
Substitution: Formation of various substituted isoquinolines.
科学研究应用
6-chloro-8aH-isoquinolin-1-one has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes and other industrial chemicals.
作用机制
The mechanism of action of 6-chloro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, some isoquinolones are known to inhibit protein kinases, which play a crucial role in cell signaling pathways .
相似化合物的比较
Similar Compounds
Isoquinoline: A parent compound with a similar structure but without the chloro and keto groups.
Quinoline: Another nitrogen-containing heterocycle with a similar aromatic system.
1-chloroisoquinoline: A closely related compound with a chloro group at a different position.
Uniqueness
6-chloro-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
6-chloro-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H |
InChI 键 |
XJBJPWHHSNQOSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=CC=NC(=O)C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12360120.png)
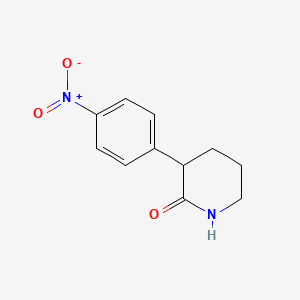
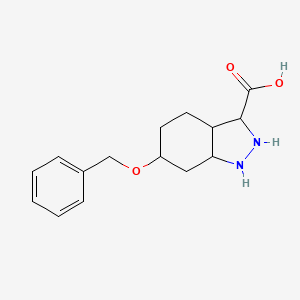
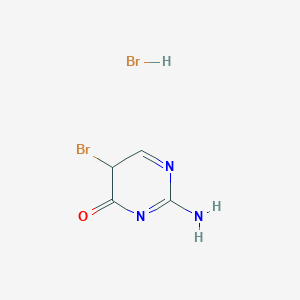
![(Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12360135.png)
![5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12360145.png)

![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12360152.png)

![Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12360159.png)
![5-(6-azaspiro[2.5]octan-6-yl)-N-[6-(4,4-difluoropiperidin-1-yl)-4-methylpyridin-2-yl]-7-(2-hydroxyethylsulfonylamino)-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B12360162.png)
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-](/img/structure/B12360169.png)
